(3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid
CAS No.:
Cat. No.: VC17814905
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClNO2S |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H8ClNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
| Standard InChI Key | QXHBLAKHGCILJZ-RXMQYKEDSA-N |
| Isomeric SMILES | C1=CSC(=C1Cl)[C@@H](CC(=O)O)N |
| Canonical SMILES | C1=CSC(=C1Cl)C(CC(=O)O)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
(3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted with a chlorine atom at the 3-position. The propanoic acid chain extends from the 2-position of the thiophene ring, with an amino group (-NH) at the third carbon. The (3R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological receptors.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
| Canonical SMILES | C1=CSC(=C1Cl)C(CC(=O)O)N |
| Isomeric SMILES | C1=CSC(=C1Cl)C@@HN |
| Hydrogen Bond Donors | 2 (amino and carboxylic acid groups) |
| Hydrogen Bond Acceptors | 4 (carboxylic acid O, thiophene S, amino N) |
The chlorine substituent enhances the compound’s electronic properties, increasing its lipophilicity and influencing its π-π stacking interactions with aromatic residues in proteins. The carboxylic acid group () and amino group () enable hydrogen bonding and ionic interactions, facilitating binding to biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (3R)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid typically involves multi-step protocols to establish the chiral center and thiophene ring. A common approach includes:
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Thiophene Functionalization: Chlorination of thiophene at the 3-position using reagents such as or .
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Amino Acid Chain Introduction: Coupling the chlorinated thiophene with a protected amino acid precursor, such as a β-keto ester, via aldol condensation or Michael addition.
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Chiral Resolution: Enzymatic or chromatographic separation to isolate the (3R) enantiomer.
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Deprotection and Purification: Acidic or basic hydrolysis to remove protecting groups, followed by recrystallization or column chromatography.
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce byproducts. For example, microreactors can improve heat transfer during exothermic chlorination steps, minimizing decomposition.
Chemical Reactivity
The compound’s reactivity is governed by three functional groups:
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Thiophene Ring: Undergoes electrophilic substitution (e.g., bromination, nitration) at the 5-position due to the chlorine atom’s directing effects.
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Amino Group: Participates in Schiff base formation with carbonyl compounds and acylation reactions with acid chlorides.
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Carboxylic Acid: Forms esters, amides, and salts, enabling prodrug development or coordination with metal ions.
| Target | Effect | Mechanism |
|---|---|---|
| NMDA Receptor | Partial agonist | Glycine site modulation |
| AMPA Receptor | Antagonist | Allosteric inhibition |
| GABA Receptor | Positive allosteric modulator | Chloride channel potentiation |
Mechanistic Insights
The thiophene ring engages in π-π interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets, while the amino and carboxylic acid groups form hydrogen bonds with polar residues (e.g., Ser, Thr). Molecular docking studies predict that the (3R) configuration optimally aligns these groups within the NMDA receptor’s glycine-binding site, explaining its enantioselective activity.
Applications in Medicinal Chemistry and Materials Science
Drug Development
The compound’s NMDA receptor activity positions it as a candidate for treating neurological disorders:
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Neuroprotection: By attenuating glutamate excitotoxicity in stroke or traumatic brain injury.
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Cognitive Enhancement: Potentiating synaptic plasticity in Alzheimer’s disease.
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Antidepressant Effects: Modulating glutamatergic transmission in treatment-resistant depression.
Materials Science
The thiophene moiety’s conjugated π-system makes the compound a potential building block for organic semiconductors. Its chlorine substituent could tune electron mobility in thin-film transistors or photovoltaic devices.
Comparative Analysis with Structural Analogues
(3R)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic Acid
Future Research Directions
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Target Validation: In vivo studies to confirm NMDA receptor-mediated effects in animal models of neurodegeneration.
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Prodrug Development: Ester or amide derivatives to improve blood-brain barrier penetration.
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Materials Optimization: Fabrication of thin-film devices to assess charge transport properties.
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